molecular formula C8H8N4O B3045937 1,2,4-Benzotriazin-3-amine, 6-methoxy- CAS No. 116510-28-2

1,2,4-Benzotriazin-3-amine, 6-methoxy-

Cat. No.: B3045937
CAS No.: 116510-28-2
M. Wt: 176.18 g/mol
InChI Key: GAVBBCUJIKGSBJ-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine, 6-methoxy- is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a benzene ring fused with a triazine ring, and it has a methoxy group at the 6th position. Benzotriazines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzotriazin-3-amine, 6-methoxy- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the triazine ring. The methoxy group can be introduced through methylation of the corresponding hydroxyl derivative using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1,2,4-Benzotriazin-3-amine, 6-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazin-3-amine, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 1,2,4-Benzotriazin-3-amine, 6-methoxy-.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted benzotriazines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1,2,4-Benzotriazin-3-amine, 6-methoxy- has demonstrated promising biological activities:

  • Anticancer Activity: The compound exhibits selective cytotoxicity in hypoxic tumor cells. Its mechanism involves DNA intercalation and radical formation upon reduction, similar to tirapazamine, a known anticancer agent. A relevant case study showed that related compounds selectively damage DNA under low oxygen conditions, making them suitable for targeting solid tumors with poor oxygenation.
  • Enzyme Inhibition: The methoxy group enhances binding interactions with specific enzymes, potentially leading to altered catalytic activities. This property positions the compound as a candidate for developing enzyme inhibitors for therapeutic applications.
  • Antimicrobial Properties: Research indicates that benzotriazines possess antimicrobial activity. The methoxy group may aid in penetrating microbial membranes or interacting with essential microbial enzymes.

Agricultural Applications

Benzotriazines are being explored for their potential as agrochemicals. The unique properties of 1,2,4-Benzotriazin-3-amine, 6-methoxy- may enable its use in developing herbicides or fungicides that target specific pests or diseases while minimizing environmental impact.

Materials Science

The compound's ability to form radicals upon reduction can be harnessed in materials science for creating novel polymeric materials or coatings that exhibit enhanced durability and resistance to degradation. Its incorporation into polymer matrices may improve mechanical properties and thermal stability.

Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
1,2,4-Benzotriazin-3-amineLacks methoxy groupDifferent reactivity and activity
TirapazamineAntitumor agent; selective DNA damageHypoxia-selective cytotoxicity
1,2,4-Benzotriazin-3-amine 1,4-dioxideGenerates oxidizing radicals upon reductionAntitumor activity through radical formation

The presence of the methoxy group in 1,2,4-Benzotriazin-3-amine, 6-methoxy-, enhances its solubility and potentially increases its biological activity compared to related compounds.

Research Findings

Recent studies have focused on synthesizing derivatives of benzotriazines and evaluating their biological activities:

  • Synthesis and Characterization: New derivatives have been synthesized using methods such as azide coupling and methylation techniques. Characterization techniques like NMR and LC/MS have confirmed their structures and purity.
  • Biological Evaluation: In vitro studies have demonstrated that certain derivatives exhibit significant anticancer and antimicrobial activities. Structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against various targets.

Case Studies

Case Study: Tirapazamine
A pivotal study on tirapazamine highlighted its selective induction of DNA damage in hypoxic tumor cells through one-electron bioreductive activation. This suggests that 1,2,4-Benzotriazin-3-amine, 6-methoxy-, due to structural similarities, may exhibit analogous properties.

Antimicrobial Activity Study
Recent investigations into the antimicrobial properties of benzotriazines revealed that the presence of the methoxy group significantly enhances the compound's ability to penetrate microbial cell membranes. This property was tested against various bacterial strains where the compound exhibited notable inhibitory effects.

Mechanism of Action

The mechanism of action of 1,2,4-Benzotriazin-3-amine, 6-methoxy- involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit DNA synthesis by intercalating into the DNA strands or by inhibiting key enzymes involved in DNA replication. The methoxy group at the 6th position can enhance its binding affinity to these targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzotriazin-3-amine: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

    1,2,4-Benzotriazin-3-amine, 1,4-dioxide:

    1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with different substitution patterns and biological activities.

Uniqueness

1,2,4-Benzotriazin-3-amine, 6-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications in research and industry.

Biological Activity

1,2,4-Benzotriazin-3-amine, 6-methoxy- is a heterocyclic compound belonging to the benzotriazine family. Its unique structure, characterized by a benzene ring fused with a triazine ring and a methoxy group at the 6th position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C9_{9}H10_{10}N4_{4}O
  • CAS Number: 116510-28-2

The presence of the methoxy group enhances solubility and may significantly influence biological activity through improved binding affinity to molecular targets.

1,2,4-Benzotriazin-3-amine, 6-methoxy- exhibits various mechanisms that contribute to its biological effects:

  • Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor. The methoxy group can enhance binding interactions with specific enzymes, leading to altered catalytic activity.
  • DNA Intercalation: It may intercalate into DNA strands, inhibiting replication and transcription processes. This property is particularly relevant in anticancer applications .
  • Radical Formation: Similar compounds in the benzotriazine class have been shown to produce oxidizing radicals following one-electron reduction. This mechanism is crucial for inducing cytotoxic effects in hypoxic tumor cells .

Anticancer Properties

1,2,4-Benzotriazin-3-amine, 6-methoxy- has been investigated for its anticancer potential. Studies indicate that it can selectively damage DNA in hypoxic conditions, making it a candidate for targeting solid tumors with poor oxygenation .

Case Study:
A study on tirapazamine (a related compound) demonstrated that it selectively induces DNA damage in hypoxic tumor cells through one-electron bioreductive activation. This suggests that 1,2,4-Benzotriazin-3-amine, 6-methoxy- may exhibit similar properties due to structural similarities .

Antimicrobial Activity

Research indicates that benzotriazines possess antimicrobial properties. The methoxy group may enhance the compound's ability to penetrate microbial cell membranes or interact with essential microbial enzymes.

Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
1,2,4-Benzotriazin-3-amineLacks methoxy groupDifferent reactivity and activity
TirapazamineAntitumor agent; selective DNA damageHypoxia-selective cytotoxicity
1,2,4-Benzotriazin-3-amine 1,4-dioxideGenerates oxidizing radicals upon reductionAntitumor activity through radical formation

The presence of the methoxy group in 1,2,4-Benzotriazin-3-amine, 6-methoxy-, enhances its solubility and potentially increases its biological activity compared to related compounds .

Research Findings

Recent studies have focused on synthesizing derivatives of benzotriazines and evaluating their biological activities:

  • Synthesis and Characterization: New derivatives have been synthesized using various methods such as azide coupling and methylation techniques. Characterization techniques like NMR and LC/MS have confirmed their structures and purity .
  • Biological Evaluation: In vitro studies have demonstrated that certain derivatives exhibit significant anticancer and antimicrobial activities. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against various targets .

Properties

IUPAC Name

6-methoxy-1,2,4-benzotriazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)10-8(9)12-11-6/h2-4H,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVBBCUJIKGSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619916
Record name 6-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116510-28-2
Record name 6-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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